2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C28H30N2O4S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H30N2O4S/c1-4-32-23-16-19(10-12-22(23)34-14-13-33-20-11-9-17(2)18(3)15-20)26-29-27(31)25-21-7-5-6-8-24(21)35-28(25)30-26/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,29,30,31) |
InChI Key |
GGMWWAABTDPQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCCOC5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps, starting from readily available starting materials. The key steps include:
Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethoxyphenyl group: This step typically involves a nucleophilic substitution reaction.
Attachment of the dimethylphenoxyethoxy group: This can be done through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound may find use in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer unique properties compared to similar compounds. This can include differences in reactivity, biological activity, and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
